N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H22ClN3OS3 and its molecular weight is 524.11. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This makes it a potential candidate for the development of new anti-tubercular drugs .
Biochemical Pathways
By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell death, as the bacteria are unable to maintain their structural integrity.
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles
Result of Action
The inhibition of DprE1 and the subsequent disruption of cell wall synthesis lead to the death of Mycobacterium tuberculosis cells . This makes the compound a potential candidate for the treatment of tuberculosis.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride are largely attributed to its benzothiazole core. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They interact with various enzymes and proteins, including the DprE1 enzyme, which is a crucial target in the treatment of tuberculosis .
Cellular Effects
In cellular contexts, this compound has been found to exert significant effects. For instance, it has been reported to inhibit the growth of M. tuberculosis, thereby affecting cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with key biomolecules. For instance, it has been found to inhibit the DprE1 enzyme, which is essential for the cell wall biosynthesis in M. tuberculosis . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
These studies have shown that the effects of these compounds can vary with different dosages .
Metabolic Pathways
It is known that benzothiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
Given its potent anti-tubercular activity, it is likely that it can effectively penetrate bacterial cells .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Given its activity against M. tuberculosis, it is likely that it targets specific subcellular compartments within the bacterial cell .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS3.ClH/c30-24(21-11-6-14-31-21)28-26-23(25-27-19-9-4-5-10-20(19)32-25)18-12-13-29(16-22(18)33-26)15-17-7-2-1-3-8-17;/h1-11,14H,12-13,15-16H2,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWFKPOIHBGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CS3)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.